Ethyl 6-chloro-5-methoxynicotinate
Description
Ethyl 6-chloro-5-methoxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with chlorine at position 6, a methoxy group at position 5, and an ethyl ester at position 3. Notably, commercial availability of this compound is restricted, as it is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
ethyl 6-chloro-5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMRRTCVMROHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-5-methoxynicotinate typically involves the esterification of 6-chloro-5-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
Ethyl 6-chloro-5-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-chloro-5-methoxynicotinate with structurally related nicotinate derivatives, highlighting substituents, molecular properties, and applications:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: Methoxy vs. Cyano: The methoxy group in the target compound likely increases steric bulk and polarity compared to the electron-withdrawing cyano group in analogs like Ethyl 6-chloro-5-cyanonicotinate . Ester Groups: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Mthis compound), influencing bioavailability .
- Synthetic Utility :
- Commercial Status: this compound is discontinued, suggesting challenges in synthesis or low demand, while cyano derivatives remain accessible .
Biological Activity
Ethyl 6-chloro-5-methoxynicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₁O₂
- Molecular Weight : 185.62 g/mol
- Chemical Structure : The compound features a chloro group at the 6-position and a methoxy group at the 5-position of the nicotinic acid backbone, contributing to its unique biological properties.
This compound interacts with various biological targets, primarily enzymes and receptors involved in metabolic pathways. The presence of the chloro and methoxy substituents enhances its binding affinity and specificity towards these targets, which may lead to modulation of their activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results against several bacterial strains, with MIC values indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro assays have indicated that this compound possesses cytotoxic effects on various cancer cell lines.
- Case Study : A study on mouse TLX5 lymphoma cells revealed significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| TLX5 Lymphoma | 10 |
| HeLa Cells | 15 |
| MCF-7 Breast Cancer | 12 |
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme kinetics and metabolic pathways. Its ability to influence enzyme activity makes it a valuable tool in biochemical research.
Specific Enzyme Targets
- Acetylcholinesterase (AChE) : this compound has been shown to inhibit AChE, potentially influencing cholinergic neurotransmission.
- Cyclooxygenase (COX) : Preliminary results suggest that the compound may also inhibit COX enzymes, which are involved in inflammatory processes.
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in drug discovery:
- Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for developing new antibiotics.
- Anticancer Drugs : The cytotoxicity observed in cancer cell lines indicates its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
